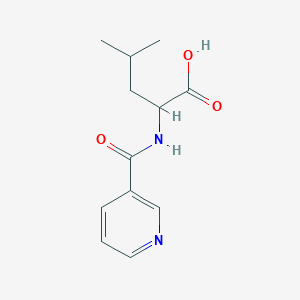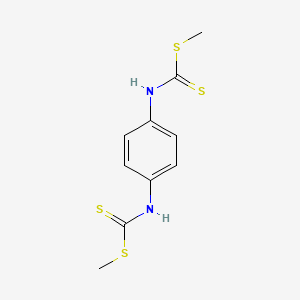
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester: is a chemical compound with the molecular formula C10H14N2O4S4. It is known for its bioactive properties and is primarily used in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester typically involves the esterification of p-benzenedicarbamic acid with dimethyl sulfate in the presence of a base. The reaction conditions often include a temperature range of 0-4°C for short-term storage and -20°C for long-term storage . The compound is usually synthesized in solid powder form with a purity of over 98%.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is available for custom synthesis. The lead time for production can range from 2 to 3 months, depending on the technical challenges involved .
Análisis De Reacciones Químicas
Types of Reactions: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is used as a reagent in organic synthesis. Its unique sulfur-containing structure makes it valuable for the synthesis of sulfur-rich compounds .
Biology: It can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials that require sulfur-containing components .
Mecanismo De Acción
The mechanism of action of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which can affect the structure and function of proteins and other biomolecules . The compound’s bioactive properties are likely due to its ability to modulate oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
m-Benzenedicarbamic acid, tetrathio-, dimethyl ester: Similar in structure but with different positional isomers.
Dimethyl phthalate: A related ester with different functional groups and applications.
Dimethyl carbonate: Another ester with distinct chemical properties and uses.
Uniqueness: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is unique due to its multiple sulfur atoms, which confer distinct chemical reactivity and bioactive properties. This makes it particularly valuable in research applications where sulfur-containing compounds are of interest .
Propiedades
Número CAS |
19972-69-1 |
|---|---|
Fórmula molecular |
C10H12N2S4 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
methyl N-[4-(methylsulfanylcarbothioylamino)phenyl]carbamodithioate |
InChI |
InChI=1S/C10H12N2S4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
LCYNNKKLPFFRDE-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NC1=CC=C(C=C1)NC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


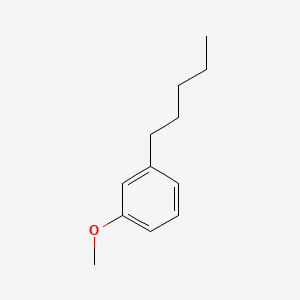
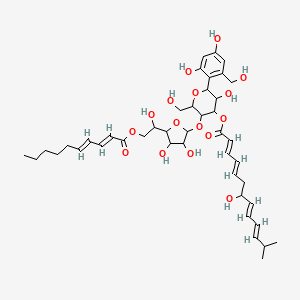
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)

![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
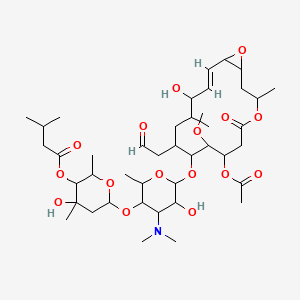
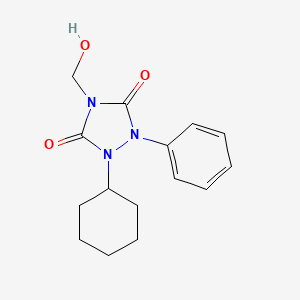
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![6-Amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14153999.png)
